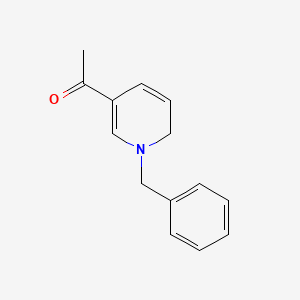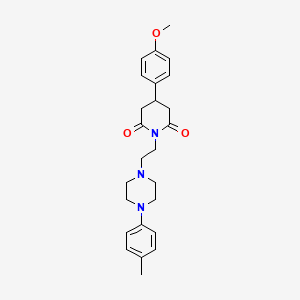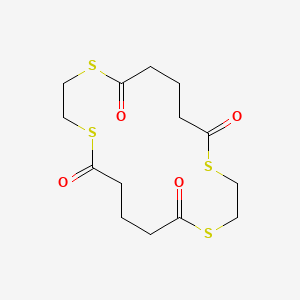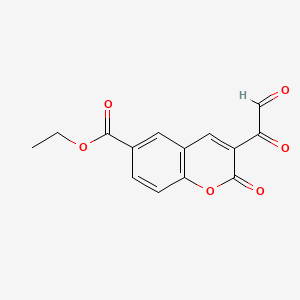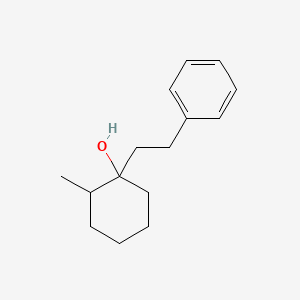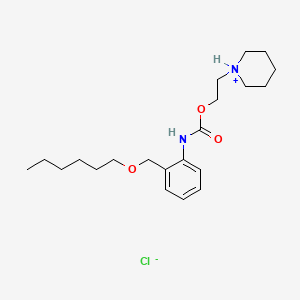
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a carbanilate moiety. This compound is known for its bioactive properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves the reaction of piperidine with ethyl chloroformate to form 2-piperidinoethyl chloroformate. This intermediate is then reacted with o-((hexyloxy)methyl)carbanilic acid to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Piperidinoethyl o-((butyloxy)methyl)carbanilate hydrochloride
- 2-Piperidinoethyl o-((octyloxy)methyl)carbanilate hydrochloride
Uniqueness
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific alkyl chain length and the presence of the piperidine ring, which imparts distinct bioactive properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it valuable for specific research applications.
属性
CAS 编号 |
80189-41-9 |
|---|---|
分子式 |
C21H35ClN2O3 |
分子量 |
399.0 g/mol |
IUPAC 名称 |
2-piperidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-10-16-25-18-19-11-6-7-12-20(19)22-21(24)26-17-15-23-13-8-5-9-14-23;/h6-7,11-12H,2-5,8-10,13-18H2,1H3,(H,22,24);1H |
InChI 键 |
XNDSFQBYVNSJGP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


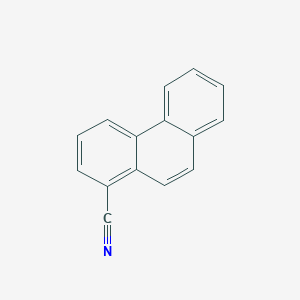
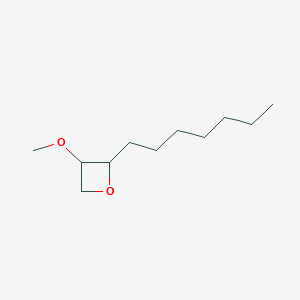
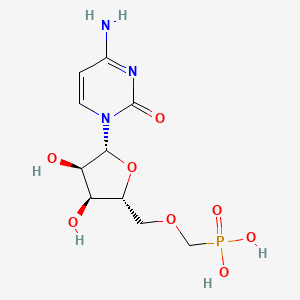

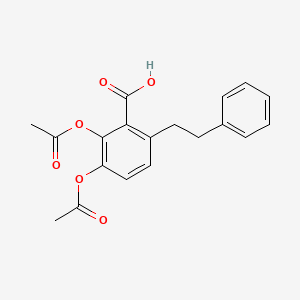
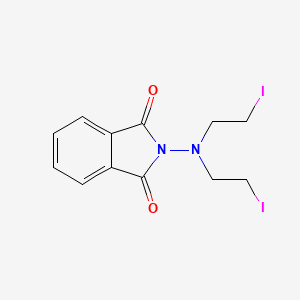
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)
